molecular formula C17H20N2O B11806231 3-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine

3-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine

Cat. No.: B11806231
M. Wt: 268.35 g/mol
InChI Key: IHSCRMUSJRTYHN-UHFFFAOYSA-N
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Description

3-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine is a heterocyclic compound that features a pyrrolidine ring fused to a pyridine ring, with a phenoxy group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the reaction of 2-bromo-3-phenoxypyridine with 1-ethylpyrrolidine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

3-(1-ethylpyrrolidin-2-yl)-2-phenoxypyridine

InChI

InChI=1S/C17H20N2O/c1-2-19-13-7-11-16(19)15-10-6-12-18-17(15)20-14-8-4-3-5-9-14/h3-6,8-10,12,16H,2,7,11,13H2,1H3

InChI Key

IHSCRMUSJRTYHN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1C2=C(N=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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